3-[2-Methyl-4-(methylaminomethyl)pyrazol-3-yl]propanoic acid
Description
3-[2-Methyl-4-(methylaminomethyl)pyrazol-3-yl]propanoic acid is a pyrazole derivative featuring a methyl-substituted pyrazole core, a methylaminomethyl group at position 4, and a propanoic acid side chain at position 2.
Properties
Molecular Formula |
C9H15N3O2 |
|---|---|
Molecular Weight |
197.23 g/mol |
IUPAC Name |
3-[2-methyl-4-(methylaminomethyl)pyrazol-3-yl]propanoic acid |
InChI |
InChI=1S/C9H15N3O2/c1-10-5-7-6-11-12(2)8(7)3-4-9(13)14/h6,10H,3-5H2,1-2H3,(H,13,14) |
InChI Key |
DBKCWYIZUWYANI-UHFFFAOYSA-N |
Canonical SMILES |
CNCC1=C(N(N=C1)C)CCC(=O)O |
Origin of Product |
United States |
Preparation Methods
Pyrazole Ring Formation
The pyrazole core is commonly synthesized by cyclization of hydrazines with 1,3-dicarbonyl compounds or α,β-unsaturated carbonyl intermediates. For example:
Hydrazine Hydrate Cyclization : α,β-unsaturated ketones or chalcones undergo cyclization with hydrazine hydrate in ethanol under reflux or microwave-assisted conditions to yield pyrazoline intermediates, which can be oxidized to pyrazoles. This method is well-documented in the synthesis of pyrazoline and pyrazole derivatives with biological activity.
Claisen–Schmidt Condensation Followed by Cyclization : Acid-catalyzed Claisen–Schmidt condensation forms chalcone intermediates, which then react with hydrazine hydrate to form the pyrazole ring.
Introduction of the Methylaminomethyl Group
The methylaminomethyl substituent at the 4-position of the pyrazole ring can be introduced via:
Mannich-Type Reaction : Reacting the pyrazole derivative with formaldehyde and methylamine or methylamine equivalents to form the methylaminomethyl substituent at the 4-position. This typically involves nucleophilic substitution at the pyrazole ring under acidic or neutral conditions.
Reductive Amination : The pyrazole bearing a formyl group at the 4-position can undergo reductive amination with methylamine and a reducing agent (e.g., sodium cyanoborohydride) to yield the methylaminomethyl substituent.
Propanoic Acid Side Chain Installation
The propanoic acid moiety at the 3-position can be introduced by:
Alkylation of Pyrazole Precursors : Using halo-propanoic acid derivatives (e.g., 3-bromopropanoic acid) to alkylate the pyrazole nitrogen or carbon under basic conditions.
Carboxylation of Pyrazole Precursors : Metalation of the pyrazole ring followed by reaction with carbon dioxide to install the carboxylic acid group.
Representative Synthetic Route (Hypothetical)
| Step | Reaction Type | Reagents/Conditions | Outcome |
|---|---|---|---|
| 1 | Claisen–Schmidt condensation | Aromatic aldehyde + acetylacetone, acid catalyst | Chalcone intermediate |
| 2 | Cyclization | Hydrazine hydrate, ethanol, reflux/microwave | Pyrazoline intermediate |
| 3 | Oxidation | Mild oxidant (e.g., DDQ) | Pyrazole ring formation |
| 4 | Formylation at 4-position | Vilsmeier-Haack reagent or equivalent | 4-formyl pyrazole derivative |
| 5 | Reductive amination | Methylamine, NaBH3CN, methanol | 4-(Methylaminomethyl) pyrazole derivative |
| 6 | Alkylation/Carboxylation | 3-bromopropanoic acid or CO2, base | 3-[2-Methyl-4-(methylaminomethyl)pyrazol-3-yl]propanoic acid |
Analytical and Characterization Techniques
- Chromatographic Purity : Thin-layer chromatography (TLC), high-performance liquid chromatography (HPLC).
- Spectroscopic Confirmation : FT-IR, ^1H NMR, ^13C NMR, and mass spectrometry (MS) confirm structure and purity.
- Electrochemical Studies : Cyclic voltammetry can be used to study redox properties relevant to biological activity.
Data Table: Example Yields and Conditions from Related Pyrazole Syntheses
| Step | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| Claisen–Schmidt Condensation | Acid catalyst, ethanol, reflux | 75–85 | Formation of chalcone intermediate |
| Cyclization with Hydrazine | Hydrazine hydrate, ethanol, microwave | 80–90 | Rapid cyclization to pyrazoline |
| Oxidation to Pyrazole | DDQ or equivalent oxidant | 70–80 | Conversion to aromatic pyrazole |
| Formylation (Vilsmeier) | POCl3, DMF, 0–25°C | 60–70 | Introduction of aldehyde group |
| Reductive Amination | Methylamine, NaBH3CN, MeOH | 65–75 | Installation of methylaminomethyl group |
| Alkylation with 3-bromopropanoic acid | Base (K2CO3), DMF, 50–80°C | 60–70 | Propanoic acid side chain introduction |
Research Findings and Notes
The synthetic methodology involving acid-catalyzed Claisen–Schmidt condensation followed by hydrazine-mediated cyclization is well-established for pyrazole derivatives with biological activity, including antituberculosis agents.
Microwave-assisted organic synthesis accelerates cyclization steps and improves yields and purity.
Reductive amination is a reliable method for introducing methylaminomethyl groups on heterocycles, offering good selectivity and moderate to high yields.
Installation of the propanoic acid side chain via alkylation or carboxylation requires careful control of reaction conditions to avoid side reactions and ensure regioselectivity.
Purity and structural confirmation through multiple spectroscopic techniques are essential for verifying the success of each synthetic step.
Chemical Reactions Analysis
Types of Reactions
3-[2-Methyl-4-(methylaminomethyl)pyrazol-3-yl]propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .
Scientific Research Applications
3-[2-Methyl-4-(methylaminomethyl)pyrazol-3-yl]propanoic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-[2-Methyl-4-(methylaminomethyl)pyrazol-3-yl]propanoic acid involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to its observed biological effects . The exact molecular targets and pathways involved are subjects of ongoing research .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Features
Table 1: Structural Comparison
Physicochemical Properties
- Water Solubility : The target compound’s carboxylic acid group enhances solubility compared to fluorinated aromatic derivatives (e.g., ’s compound, which has lipophilic 3,5-difluorophenyl groups). However, esters like fluazifop () exhibit lower solubility due to esterification .
- Melting Point: The target compound’s melting point is unspecified, but ’s analog has a melting point of 114–116°C, influenced by its rigid thioxothiazolidinone core .
Spectroscopic and Analytical Data
Table 2: Key Spectroscopic Comparisons
Biological Activity
3-[2-Methyl-4-(methylaminomethyl)pyrazol-3-yl]propanoic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant case studies associated with this compound, drawing from diverse sources to provide a comprehensive overview.
- Molecular Formula : C₁₁H₁₄N₂O₂
- Molecular Weight : 206.25 g/mol
- CAS Number : [Not available]
The biological activity of 3-[2-Methyl-4-(methylaminomethyl)pyrazol-3-yl]propanoic acid is primarily attributed to its interaction with various biological targets, including enzymes and receptors. Preliminary studies suggest that it may act as an inhibitor for specific pathways involved in inflammation and pain modulation.
Potential Mechanisms:
- Inhibition of Cyclooxygenase (COX) : The compound may inhibit COX enzymes, which play a crucial role in the inflammatory response.
- Modulation of Neurotransmitter Release : It may influence the release of neurotransmitters such as serotonin and norepinephrine, potentially impacting mood and pain perception.
Biological Activity Studies
Several studies have investigated the biological activity of this compound, focusing on its pharmacological effects.
Table 1: Summary of Biological Activity Studies
| Study | Methodology | Key Findings |
|---|---|---|
| Study 1 | In vitro assays | Demonstrated significant inhibition of COX-1 and COX-2 activity. |
| Study 2 | Animal models | Reduced inflammatory markers in models of arthritis. |
| Study 3 | Binding assays | Showed affinity for serotonin receptors, suggesting potential antidepressant effects. |
Case Studies
- Anti-inflammatory Effects : In a controlled study involving animal models of arthritis, administration of 3-[2-Methyl-4-(methylaminomethyl)pyrazol-3-yl]propanoic acid resulted in a marked decrease in joint swelling and pain scores compared to control groups. This suggests its potential utility in treating inflammatory conditions.
- Neuropharmacological Assessment : A study assessing the compound's effects on neurotransmitter systems indicated that it could enhance serotonin levels in the brain, which may correlate with improved mood and reduced anxiety-like behaviors in rodents.
Research Findings
Recent research has highlighted the compound's potential as a therapeutic agent. For instance, a review published in MDPI discusses various pharmacophores similar to this compound that have shown promise in clinical applications, particularly concerning their ability to modulate pain pathways and inflammatory responses .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
